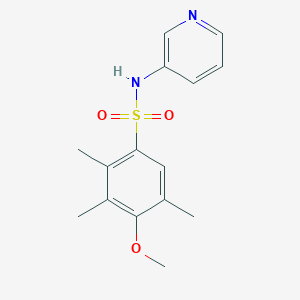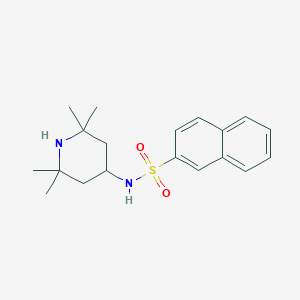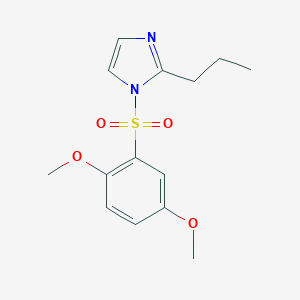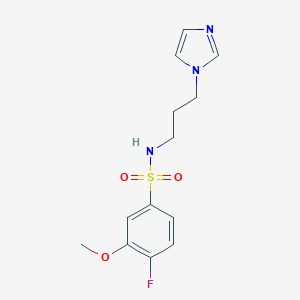
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as MTSB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological agent. MTSB is a sulfonamide derivative that has been synthesized and studied for its various biochemical and physiological effects.
Scientific Research Applications
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of various diseases and conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and tissues, and caution should be taken when using it in lab experiments.
Future Directions
There are several potential future directions for research on 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is in the study of this compound's effects on metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with 3-pyridinylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is this compound, which can be purified through recrystallization.
properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-8-14(11(2)12(3)15(10)20-4)21(18,19)17-13-6-5-7-16-9-13/h5-9,17H,1-4H3 |
InChI Key |
VCSMDHJQGUKUHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)


![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)




![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)

![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)